5-(Pyrimidin-5-yl)pyridin-2-amine
Overview
Description
5-(Pyrimidin-5-yl)pyridin-2-amine is an organic compound that features a pyrimidine ring fused to a pyridine ring with an amine group attached to the pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary target of 5-(Pyrimidin-5-yl)pyridin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
This compound interacts with its target, PLK4, by inhibiting its activity . The compound acts as a potent inhibitor of PLK4, thereby disrupting the process of centriole duplication and potentially leading to cell cycle arrest .
Biochemical Pathways
The inhibition of PLK4 by this compound affects the centriole duplication pathway . This disruption can lead to genome instability, a condition that is often associated with cancer . By inhibiting PLK4, the compound may prevent the uncontrolled cell division that characterizes cancerous growth .
Pharmacokinetics
The compound this compound exhibits good plasma stability and liver microsomal stability . These properties suggest that the compound has a long half-life in the body, which could enhance its bioavailability and therapeutic potential . .
Result of Action
At the cellular level, this compound presents excellent antiproliferative activity against breast cancer cells . This suggests that the compound’s action results in the inhibition of cell proliferation, a key characteristic of cancer .
Biochemical Analysis
Biochemical Properties
5-(Pyrimidin-5-yl)pyridin-2-amine plays a crucial role in several biochemical reactions. It has been identified as a potent inhibitor of serine/threonine protein kinase PLK4, a master regulator of centriole duplication . The inhibition of PLK4 by this compound is significant for maintaining genome integrity, especially in cancer cells where PLK4 is often overexpressed . This compound interacts with the enzyme by binding to its active site, thereby preventing its catalytic activity. Additionally, this compound has shown interactions with other proteins involved in cell cycle regulation and DNA repair mechanisms .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated significant antiproliferative activity . By inhibiting PLK4, this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis . This compound also influences cell signaling pathways, particularly those involved in centriole duplication and mitotic spindle formation . Furthermore, this compound has been shown to affect gene expression by modulating the transcription of genes associated with cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of PLK4, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to the disruption of centriole duplication and mitotic spindle formation, ultimately resulting in cell cycle arrest and apoptosis . Additionally, this compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its antiproliferative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good plasma stability with a half-life exceeding 289.1 minutes . It also shows liver microsomal stability with a half-life greater than 145 minutes . Over extended periods, this compound maintains its antiproliferative activity against cancer cells, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit PLK4 activity and suppress tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those associated with its role as a kinase inhibitor. This compound interacts with enzymes and cofactors involved in the metabolism of nucleotides and other cellular metabolites . The inhibition of PLK4 by this compound affects metabolic flux and metabolite levels, particularly those related to cell cycle regulation and DNA repair .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is known to be efficiently transported across cell membranes, allowing it to reach its intracellular targets . Once inside the cell, this compound is distributed to various cellular compartments, including the cytoplasm and nucleus . The localization and accumulation of this compound within specific tissues may vary depending on the expression levels of transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . The presence of targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, enhancing its efficacy . Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrimidin-5-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a pyrimidine derivative. One common method is the condensation reaction between 2-aminopyridine and 5-bromopyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of catalysts and automated systems can further enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(Pyrimidin-5-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridin-2-amines with different functional groups.
Scientific Research Applications
5-(Pyrimidin-5-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases involved in cell signaling pathways.
Medicine: Explored for its anticancer properties, as it can inhibit the proliferation of cancer cells by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar structure but lacks the amine group on the pyridine ring.
5-(Pyridin-3-yl)pyrimidine: Similar structure but with the pyridine ring attached at a different position.
N-(Pyridin-2-yl)amides: Compounds with an amide linkage instead of an amine group.
Uniqueness
5-(Pyrimidin-5-yl)pyridin-2-amine is unique due to the presence of both a pyrimidine and pyridine ring fused together with an amine group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
5-pyrimidin-5-ylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-9-2-1-7(5-13-9)8-3-11-6-12-4-8/h1-6H,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUXUXHZLUYFAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CN=CN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629590 | |
Record name | 5-(Pyrimidin-5-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827588-84-1 | |
Record name | 5-(Pyrimidin-5-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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